molecular formula C7H3Cl2NO B1294311 2,5-Dichlorophenyl isocyanate CAS No. 5392-82-5

2,5-Dichlorophenyl isocyanate

Cat. No. B1294311
CAS RN: 5392-82-5
M. Wt: 188.01 g/mol
InChI Key: PEQMJVGRHNZPAM-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl isocyanate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound contains functional groups that are characteristic of isocyanates, which are known for their reactivity and usefulness in the synthesis of a wide range of materials, including polymers and pharmaceuticals .

Synthesis Analysis

The synthesis of chlorophenyl isocyanates, which are closely related to 2,5-dichlorophenyl isocyanate, has been explored using triphosgene and chloroaniline derivatives. In a study on the synthesis of 4-chlorophenyl isocyanate, factors such as solvent choice, reaction time, mole ratio of raw materials, reaction temperature, and acid-capture process were investigated to optimize the yield. The optimal conditions found for the synthesis of 4-chlorophenyl isocyanate involved using 1,2-dichloroethane as the solvent and a mole ratio of triphosgene to p-chloroaniline of 1:2, with the reaction carried out at 75-82°C for 4.5 hours, achieving a yield of 81% . Although this study does not directly address 2,5-dichlorophenyl isocyanate, the methods and conditions could be relevant for its synthesis as well.

Molecular Structure Analysis

The molecular structure and conformation of isocyanate compounds have been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, dichlorophosphanyl isocyanate was analyzed using IR, Raman, and 31P NMR spectroscopy, and its conformational properties were examined through gas electron diffraction (GED), X-ray crystallography, and quantum-chemical calculations. The study revealed a preference for a gauche conformation in both the gas phase and solid state . Similarly, the molecular structure of 2,5-dichlorophenyl isocyanate could be expected to exhibit distinct conformational characteristics, which would be important for understanding its reactivity and interactions.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules. For example, aryl isothiocyanates have been shown to react with isocyanides and enamines to form dihydrothiophene-2,5-diimine derivatives at moderate temperatures, while higher temperatures lead to the formation of 2-imino-5-thiopyrrolidones . These findings suggest that 2,5-dichlorophenyl isocyanate could also engage in similar multi-component reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichlorophenyl isocyanate have been investigated through vibrational spectral analysis, with both experimental and theoretical data indicating the presence of various functional groups. The equilibrium geometry, bonding features, and vibrational frequencies were calculated using density functional theory (DFT) methods. Additionally, the first hyperpolarizability and related properties were calculated, suggesting that the molecule has interesting electronic properties and potential applications in non-linear optics . The study of such properties is crucial for the development of new materials and for understanding the behavior of the compound under different conditions.

Scientific Research Applications

Synthesis and Optimization

  • Optimized Synthesis Techniques : Research by Feng Gui-ron (2014) focused on synthesizing 2,4-Dichlorophenyl Isocyanate using a clean technology approach. This study optimized the reaction conditions and achieved a significant yield of 38.01%, closely matching the predicted yield of 39.07% (Feng Gui-ron, 2014).

Biomonitoring and Health Implications

  • Biomarkers for Isocyanate Exposure : A study by A. Beyerbach, P. Farmer, and G. Sabbioni (2006) explored the formation of DNA adducts from isocyanates like 4-chlorophenyl isocyanate. This research is crucial for biomonitoring individuals exposed to such chemicals, providing insights into occupational health risks (A. Beyerbach, P. Farmer, G. Sabbioni, 2006).

Chemical Reactions and Properties

  • Chemical Reaction Studies : B. Kanawati, M. Harir, and P. Schmitt‐Kopplin (2009) investigated the fragmentation behavior of diuron anion, a herbicide, which revealed the formation of an isocyanate group as a part of the decomposition process. This study contributes to the understanding of chemical reactions involving isocyanate groups (B. Kanawati, M. Harir, P. Schmitt‐Kopplin, 2009).
  • Production Process Optimization : Zheng Shi-qing (2005) proposed methods to optimize the production process of dichlorophenyl isocyanate, resulting in increased efficiency and yield (Zheng Shi-qing, 2005).

Safety And Hazards

2,5-Dichlorophenyl isocyanate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It should not be released into the environment .

properties

IUPAC Name

1,4-dichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMJVGRHNZPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063826
Record name Benzene, 1,4-dichloro-2-isocyanato-
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dichlorophenyl isocyanate

CAS RN

5392-82-5
Record name 2,5-Dichlorophenyl isocyanate
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Record name Benzene, 1,4-dichloro-2-isocyanato-
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Record name 2,5-Dichlorophenyl isocyanate
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Record name Benzene, 1,4-dichloro-2-isocyanato-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
NH Koenig - Textile Research Journal, 1961 - journals.sagepub.com
In the presence of hot dimethyl sulfoxide, a variety of monoisocyanates penetrate into and react chemically with wool. Dimethyl sulfoxide is superior to pyridine, the only other known …
Number of citations: 23 journals.sagepub.com
LW Georges, C Hamalainen - Journal of the American Chemical …, 1949 - ACS Publications
Some New Polyhalogenated Phenyl Isocyanates Page 1 Feb., 1949 Notes 743 Table I Comparison of Age with the Ratio A/K in Rocks He, A, G. Approximate age Description of cc./g. at …
Number of citations: 4 pubs.acs.org
SD Fontaine, B Spangler, J Gut… - …, 2015 - Wiley Online Library
Antimalarial agents artemisinin and arterolane act via initial reduction of a peroxide bond in a process likely mediated by ferrous iron sources in the parasite. Here, we report the …
JJ Monagle, TW Campbell… - Journal of the American …, 1962 - ACS Publications
Discussion Examination of the literature did not disclose any reactions of phosphine oxides with isocyanates. Several similar reactions were found, however, in the work of Staudinger …
Number of citations: 89 pubs.acs.org
O Gawron - Journal of the American Chemical Society, 1949 - ACS Publications
By Oscar Gawron In connection with a synthesis of a compound of pharmaceutical interest, a large supply of 4-chlo-romethyl-veratrole was needed. Recourse to the literature showed …
Number of citations: 7 pubs.acs.org
B Chankvetadze, E Yashima, Y Okamoto - Journal of Chromatography A, 1995 - Elsevier
Twelve dimethyl-, dichloro- and chloromethylphenylcarbamate derivatives of amylose were prepared and their chiral recognition abilities were evaluated as chiral stationary phases for …
Number of citations: 195 www.sciencedirect.com
SMA Shakoor, S Kumari, S Khullar… - The Journal of …, 2016 - ACS Publications
Direct ortho amidation at the phenyl ring of 2-phenylimidazo heterocycles with aryl isocyanates has been achieved via a chelation-assisted cationic ruthenium(II) complex catalyzed …
Number of citations: 29 pubs.acs.org
A Cutler, D Ehntholt, WP Giering… - Journal of the …, 1976 - ACS Publications
A number of V-allylmetal complexes of iron, tungsten, molybdenum, cobalt, and chromium enter in (3+ 2) cycload-dition reactions with tetracyanoethylene (TCNE). Of these j^-…
Number of citations: 168 pubs.acs.org
TR Hopkins, JH Rea, PD Strickler… - The Journal of Organic …, 1962 - ACS Publications
H CsH16C1N202 226-228 dec. 72 46.5 7.3 13.6 17.2 46.5 7.3 13.3 17.1 2-ClC, H4 c14h18ci2n2o2 117-119 dec. 57 53.0 5.7 8.8 11.2 53.1 6.0 8.5 11.3 3-ClC6H4 c14h18ci2n2o2 182-…
Number of citations: 8 pubs.acs.org
H Gilman, SP Massie - Journal of the American Chemical Society, 1949 - ACS Publications
By Oscar Gawron In connection with a synthesis of a compound of pharmaceutical interest, a large supply of 4-chlo-romethyl-veratrole was needed. Recourse to the literature showed …
Number of citations: 4 pubs.acs.org

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